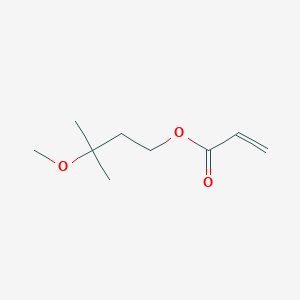
3-Methoxy-3-methylbutyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-3-methylbutyl prop-2-enoate: is an organic compound with the molecular formula C9H16O3 . It is an ester formed from the reaction of 3-methoxy-3-methylbutanol and prop-2-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-3-methylbutyl prop-2-enoate typically involves the esterification reaction between 3-methoxy-3-methylbutanol and prop-2-enoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures the high purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Methoxy-3-methylbutyl prop-2-enoate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Applications De Recherche Scientifique
Chemistry: 3-Methoxy-3-methylbutyl prop-2-enoate is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, making it valuable in the development of new materials and chemicals.
Biology: In biological research, this compound can be used to study ester hydrolysis and enzyme-catalyzed reactions. It serves as a model substrate for investigating the activity of esterases and other related enzymes.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its properties contribute to the performance and durability of these materials.
Mécanisme D'action
The mechanism of action of 3-Methoxy-3-methylbutyl prop-2-enoate primarily involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s role in various biochemical pathways.
Molecular Targets and Pathways:
Esterases: Enzymes that catalyze the hydrolysis of esters.
Biochemical Pathways: The compound can participate in metabolic pathways involving ester hydrolysis and subsequent utilization of the resulting products.
Comparaison Avec Des Composés Similaires
3-Methoxy-3-methylbutyl acetate: Another ester with similar reactivity but different applications.
3-Methoxy-3-methylbutyl butyrate: Similar structure but with a different acid component, leading to variations in properties and uses.
Uniqueness: 3-Methoxy-3-methylbutyl prop-2-enoate is unique due to its specific ester linkage and the presence of both methoxy and methyl groups. These structural features contribute to its distinct reactivity and applications in various fields.
Propriétés
Numéro CAS |
216500-18-4 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
(3-methoxy-3-methylbutyl) prop-2-enoate |
InChI |
InChI=1S/C9H16O3/c1-5-8(10)12-7-6-9(2,3)11-4/h5H,1,6-7H2,2-4H3 |
Clé InChI |
FARSWLSYXPGXFD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCOC(=O)C=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B14260398.png)
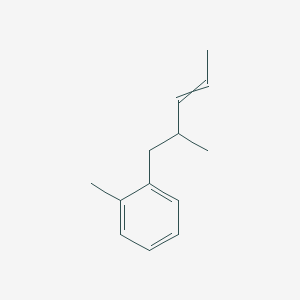
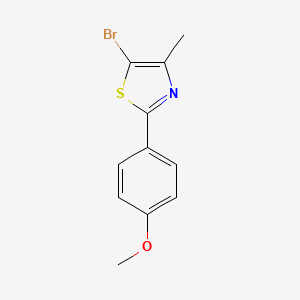
![N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide](/img/structure/B14260421.png)

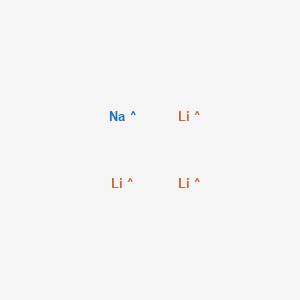
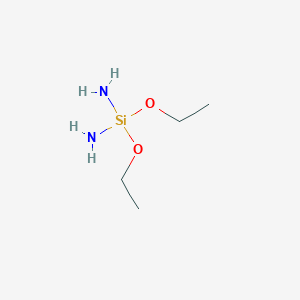
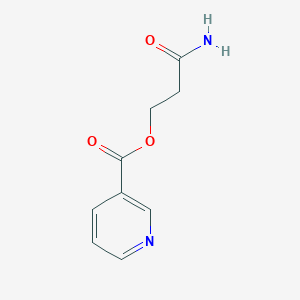
![[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene](/img/structure/B14260444.png)
![Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI)](/img/structure/B14260451.png)

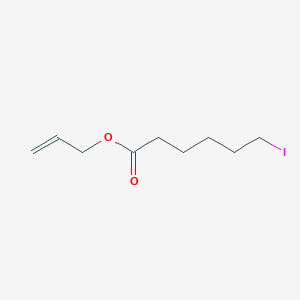
![4-[(Acridin-9-YL)amino]-2,6-dimethoxyphenol](/img/structure/B14260464.png)
![1-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-2-one](/img/structure/B14260477.png)
